Pdk1-IN-RS2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

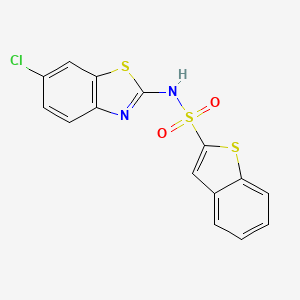

Molecular Formula |

C15H9ClN2O2S3 |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-sulfonamide |

InChI |

InChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18) |

InChI Key |

MZAVPBQCWWIYEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pdk1-IN-RS2: A Deep Dive into its Mechanism of Action as a Substrate-Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade frequently dysregulated in cancer and other diseases. The development of selective PDK1 inhibitors is a key focus in therapeutic research. Pdk1-IN-RS2 has emerged as a significant tool compound for studying PDK1 signaling due to its unique substrate-selective mechanism of action. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of its quantitative data.

Core Mechanism of Action: Mimicking the PIFtide Docking Motif

This compound functions as a substrate-selective inhibitor of PDK1 by mimicking the peptide docking motif known as PIFtide.[1][2] Many substrates of PDK1, such as S6K1, possess a hydrophobic motif that binds to a conserved docking site on the PDK1 kinase domain called the "PIF pocket". This interaction is a prerequisite for their efficient phosphorylation and subsequent activation by PDK1.

This compound competitively binds to this PIF pocket, thereby preventing the recruitment of PIF-pocket-dependent substrates.[1] This allosteric inhibition is distinct from traditional ATP-competitive kinase inhibitors, offering a potential for higher selectivity. A key structural feature of this compound is a sulfonyl group that forms a salt bridge with Arginine 131 (Arg131) within the PIF pocket of PDK1, a critical interaction for its binding.

Interestingly, while this compound inhibits the activation of downstream kinases like S6K1, it has been observed to stimulate the catalytic activity of PDK1 towards a peptide substrate. This highlights its unique modulatory effect, which is dependent on the specific substrate.

Quantitative Data Summary

The available quantitative data for this compound is currently limited. The primary reported value is its dissociation constant (Kd), which reflects its binding affinity for PDK1.

| Compound | Parameter | Value | Target | Assay Method |

| This compound | Kd | 9 µM | PDK1 | Not specified |

Note: Extensive searches for IC50 values of this compound against PDK1 and a broader kinase panel to determine its selectivity profile did not yield specific results in the public domain. The Kd value is the currently available metric for its interaction with PDK1.

Signaling Pathway Perturbation

This compound selectively disrupts the signaling cascade downstream of PDK1 for substrates that rely on the PIF pocket for their activation. This selective inhibition is a valuable tool for dissecting the complex branches of the PI3K/AKT pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and similar compounds.

Fluorescence Polarization (FP) Assay for PIF-Pocket Binding

This assay quantitatively measures the binding of this compound to the PDK1 PIF pocket by competing with a fluorescently labeled PIFtide probe.

Materials:

-

Purified recombinant PDK1 protein

-

Fluorescently labeled PIFtide peptide (e.g., FITC-PIFtide)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT

-

Black, low-volume 384-well microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Prepare a working solution of fluorescently labeled PIFtide in Assay Buffer (concentration to be optimized, typically in the low nanomolar range).

-

Prepare a working solution of PDK1 protein in Assay Buffer (concentration to be optimized based on titration experiments).

-

-

Assay Setup:

-

Add a constant volume of the PDK1 protein solution to each well of the microplate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Add a constant volume of the fluorescently labeled PIFtide solution to all wells.

-

Include controls:

-

Probe only (no protein, no inhibitor)

-

Probe + Protein (no inhibitor)

-

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value.

-

In-Cell Western Blot for S6K1 Phosphorylation

This assay assesses the ability of this compound to inhibit the phosphorylation of the downstream PDK1 substrate, S6K1, in a cellular context.

Materials:

-

Cell line expressing PDK1 and S6K1 (e.g., HEK293, MCF7)

-

This compound

-

Growth factor (e.g., insulin, IGF-1) to stimulate the pathway

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1, and a normalization antibody (e.g., anti-GAPDH or anti-tubulin)

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

96-well microplate

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and grow to desired confluency.

-

Serum-starve the cells for 4-18 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a growth factor for a predetermined time (e.g., 30 minutes).

-

-

Fixation and Permeabilization:

-

Fix the cells with the fixing solution for 20 minutes at room temperature.

-

Wash the wells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

-

-

Blocking and Antibody Incubation:

-

Wash the wells with PBS.

-

Block the wells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of primary antibodies (e.g., anti-phospho-S6K1 and anti-GAPDH) overnight at 4°C.

-

Wash the wells with PBS containing 0.1% Tween-20.

-

Incubate the cells with a cocktail of corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the wells extensively.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the phospho-S6K1 signal and the normalization signal.

-

Normalize the phospho-S6K1 signal to the total S6K1 or normalization protein signal and plot the results against the this compound concentration to determine the IC50.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a substrate-selective PDK1 inhibitor like this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the intricacies of PDK1 signaling. Its substrate-selective mechanism, which involves mimicking the PIFtide and binding to the PIF pocket, offers a nuanced approach to inhibiting this critical kinase compared to traditional ATP-competitive inhibitors. The experimental protocols detailed herein provide a robust framework for researchers to investigate the biochemical and cellular effects of this compound and other similar allosteric modulators. Further research to expand the quantitative dataset for this compound, particularly its selectivity profile, will be crucial for its continued application in advancing our understanding of PDK1 biology and its role in disease.

References

Pdk1-IN-RS2 Binding Affinity for PDK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the small molecule inhibitor Pdk1-IN-RS2 for its target, 3-phosphoinositide-dependent protein kinase-1 (PDK1). This document includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Data

This compound is a substrate-selective inhibitor that mimics the peptide docking motif (PIFtide) of PDK1 substrates.[1][2] Its binding affinity for PDK1 has been quantitatively determined, as summarized in the table below.

| Compound | Target | Affinity Constant (Kd) |

| This compound | PDK1 | 9 µM |

PDK1 Signaling Pathway

PDK1 is a master kinase that plays a crucial role in the activation of several downstream kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is fundamental in regulating cell growth, proliferation, survival, and metabolism. This compound, by binding to the PIF pocket of PDK1, allosterically inhibits the activation of specific downstream substrates like S6K1.

Experimental Protocols

The binding affinity of this compound for PDK1 was determined using a fluorescence polarization (FP) competitive binding assay. This method measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.

Fluorescence Polarization (FP) Competitive Binding Assay Protocol

Objective: To determine the dissociation constant (Kd) of this compound for PDK1 by measuring its ability to displace a fluorescently labeled peptide probe (PIFtide) from the PIF pocket of PDK1.

Materials:

-

PDK1 Protein: Purified recombinant human PDK1 (kinase domain).

-

Fluorescent Probe: A synthetic peptide corresponding to the PIFtide sequence, labeled with a fluorophore (e.g., fluorescein).

-

This compound: Compound of interest, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: A suitable buffer to maintain protein stability and activity (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Microplates: Low-binding, black, 384-well microplates.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent PIFtide probe in the assay buffer.

-

Prepare a stock solution of PDK1 protein in the assay buffer. The final concentration in the assay should be optimized to yield a stable and significant polarization signal with the fluorescent probe.

-

Prepare a serial dilution of this compound in the assay buffer. It is crucial to maintain a constant final concentration of the solvent (e.g., DMSO) across all wells to avoid artifacts.

-

-

Assay Setup:

-

Add a fixed volume of the PDK1 protein solution to each well of the 384-well plate.

-

Add the serially diluted this compound solutions to the respective wells.

-

Include control wells:

-

No inhibitor control: Wells containing PDK1 and the fluorescent probe to determine the maximum polarization signal.

-

No protein control: Wells containing only the fluorescent probe to determine the minimum polarization signal.

-

-

Add a fixed volume of the fluorescent PIFtide probe solution to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.

-

-

Data Analysis:

-

The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

The IC50 value can then be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for PDK1.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the binding affinity of this compound for PDK1 using the fluorescence polarization assay.

References

Pdk1-IN-RS2: A Technical Guide to Substrate-Selective Inhibition of PDK1

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in multiple signaling pathways crucial for cell growth, proliferation, and survival. Its central role, particularly in activating a host of AGC kinases, has made it a compelling target for therapeutic intervention, especially in oncology. However, the development of selective PDK1 inhibitors has been challenging due to the conserved nature of the ATP-binding pocket. Pdk1-IN-RS2 represents a significant advancement in this area, acting as a substrate-selective inhibitor. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its effects on cellular signaling pathways.

Introduction to PDK1 and Substrate-Selective Inhibition

PDK1 is a serine/threonine kinase that plays a pivotal role in the PI3K/AKT signaling pathway.[1][2] It activates a broad range of downstream kinases, including AKT, S6 Kinase (S6K), and Serum/Glucocorticoid-regulated Kinase (SGK), by phosphorylating their activation loop.[1][2] The mechanism of substrate recognition by PDK1 varies. Some substrates, like S6K1 and SGK, require docking to a hydrophobic motif on PDK1 known as the "PIF pocket" for efficient phosphorylation.[3] In contrast, the activation of other substrates, such as AKT, is primarily driven by their co-localization with PDK1 at the plasma membrane via their pleckstrin homology (PH) domains, which bind to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4]

This differential substrate recognition provides an opportunity for developing substrate-selective inhibitors that target the PIF pocket, offering a more nuanced approach to modulating PDK1 signaling compared to traditional ATP-competitive inhibitors. This compound is a small molecule designed to mimic the peptide docking motif (PIFtide) and selectively binds to the PIF pocket of PDK1.[5][6][7] This binding sterically hinders the interaction of PIF-pocket-dependent substrates, thereby preventing their phosphorylation and activation, while having a lesser effect on substrates that do not rely on this docking site.

This compound: Mechanism of Action and Chemical Properties

This compound is a diaryl sulfonamide compound that functions as an allosteric, substrate-selective inhibitor of PDK1.[6][8] Its mechanism of action is centered on its high-affinity binding to the PIF pocket on the PDK1 kinase domain.

Key Features of this compound:

-

PIFtide Mimicry: The structure of this compound mimics the conformation of the PIFtide, a peptide derived from the hydrophobic motif of natural PDK1 substrates like PKC-related kinase 2 (PRK2).[6][8]

-

PIF Pocket Binding: By occupying the PIF pocket, this compound directly competes with and prevents the docking of substrates such as S6K1 and SGK.[5][7][9]

-

Substrate-Selective Inhibition: This targeted binding leads to the selective inhibition of the phosphorylation and activation of PIF-pocket-dependent substrates.[3][6]

-

Allosteric Modulation: As it does not bind to the ATP-binding site, this compound is classified as an allosteric inhibitor.

Quantitative Data on this compound Activity

The inhibitory potency of this compound is best characterized by its dissociation constant (Kd) for PDK1 and its half-maximal inhibitory concentration (IC50) against various substrates.

| Parameter | Value | Substrate | Assay Type | Reference |

| Kd | 9 µM | PDK1 | Fluorescence Polarization | [5][6][7] |

| IC50 | Not explicitly reported | S6K1 | In vitro kinase assay | [6] |

| IC50 | Not explicitly reported | SGK | In vitro kinase assay | [3] |

| Effect on Akt | Minimal inhibition | Akt | Cellular phosphorylation assay | [3] |

Note: While the primary literature confirms the substrate-selective inhibitory activity of this compound against S6K1, specific IC50 values were not provided in a tabular format in the initial publications. The provided Kd value reflects the binding affinity of the inhibitor to PDK1.

Experimental Protocols

In Vitro Kinase Assay for Substrate-Selective Inhibition

This protocol is designed to determine the IC50 of this compound against PIF-pocket-dependent (e.g., S6K1) and -independent (e.g., Akt) substrates.

Materials:

-

Recombinant human PDK1 enzyme

-

Recombinant S6K1 (or other PIF-dependent substrate)

-

Recombinant Akt1 (or other PIF-independent substrate)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute recombinant PDK1, S6K1, and Akt1 to their optimal concentrations in kinase assay buffer.

-

Reaction Setup:

-

To each well of a 384-well plate, add 1 µl of the diluted this compound or DMSO (vehicle control).

-

Add 2 µl of the diluted PDK1 enzyme.

-

Add 2 µl of the substrate/ATP mix (containing either S6K1 or Akt1 and the appropriate concentration of ATP).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for S6K1 Phosphorylation (Western Blot)

This protocol assesses the ability of this compound to inhibit the phosphorylation of endogenous S6K1 in a cellular context.

Materials:

-

Cell line expressing detectable levels of PDK1 and S6K1 (e.g., HEK293T, MCF7)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-S6K1 signal to total S6K1 and the loading control.

Visualizations

PDK1 Signaling Pathway and Inhibition by this compound

Caption: PDK1 signaling and selective inhibition by this compound.

Experimental Workflow for this compound IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound serves as a powerful research tool for dissecting the substrate-specific roles of PDK1 in various signaling cascades. Its ability to selectively inhibit a subset of PDK1 substrates by targeting the allosteric PIF pocket provides a more refined approach to studying PDK1 function compared to ATP-competitive inhibitors. This technical guide offers a comprehensive resource for researchers and drug developers, providing the necessary background, quantitative data, and detailed protocols to effectively utilize this compound in their studies. Further investigation into the precise IC50 values against a broader range of substrates will continue to enhance our understanding of the therapeutic potential of substrate-selective PDK1 inhibition.

References

- 1. A small-molecule mimic of a peptide docking motif inhibits the protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S6K1-mediated phosphorylation of PDK1 impairs AKT kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. A small-molecule mimic of a peptide docking motif inhibits the protein kinase PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. salilab.org [salilab.org]

- 8. scholars.okstate.edu [scholars.okstate.edu]

- 9. researchgate.net [researchgate.net]

The Role of Pdk1-IN-RS2 in the PI3K/AKT Signaling Pathway: A Technical Guide

Executive Summary: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of various diseases, particularly cancer, making its components prime targets for therapeutic intervention.[2][3] A central node in this pathway is the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master kinase responsible for activating at least 23 downstream kinases, including AKT.[4] Pdk1-IN-RS2 is a novel, substrate-selective inhibitor of PDK1 that offers a unique mechanism for dissecting and modulating this crucial pathway. Unlike traditional ATP-competitive inhibitors, this compound acts as a mimic of a peptide docking motif, binding to an allosteric site on PDK1 to selectively block the activation of specific downstream targets.[5][6][7] This guide provides an in-depth technical overview of the PI3K/AKT pathway, the function of PDK1, the mechanism of action of this compound, and detailed experimental protocols for its characterization.

The PI3K/AKT/PDK1 Signaling Axis

The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors and insulin.[1][8] This triggers the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1][8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including both AKT and its upstream activator, PDK1.[1][4]

This co-localization at the membrane is a critical step for AKT activation. PDK1 phosphorylates AKT on threonine 308 (Thr308) in its activation loop, leading to partial activation.[1] For full enzymatic activity, a second phosphorylation event is required at serine 473 (Ser473) by the mTORC2 complex.[1] Once fully active, AKT proceeds to phosphorylate a wide array of downstream substrates, thereby regulating fundamental cellular functions.[1] The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3, thus terminating the signal.[1]

PDK1: The Master Kinase

PDK1 is a 556-amino acid serine/threonine kinase that acts as a master regulator of the AGC kinase family, which includes AKT, S6K, SGK, and PKC isoforms.[3][9] Its structure consists of an N-terminal catalytic kinase domain and a C-terminal PH domain, which is responsible for binding to PIP3 at the cell membrane.[3][4]

A key feature of the PDK1 kinase domain is a hydrophobic groove known as the "PIF pocket".[10] Many PDK1 substrates, such as S6K1 and SGK, possess a C-terminal sequence called the PDK1-Interacting Fragment (PIF) or hydrophobic motif (HM).[11] The phosphorylation-dependent binding of this motif to the PIF pocket of PDK1 is a critical step that facilitates the subsequent phosphorylation of the substrate's activation loop by PDK1.[10][11] This docking mechanism ensures substrate specificity and is a distinct regulatory feature compared to ATP-competitive inhibition.[12][13]

This compound: A Substrate-Selective Allosteric Inhibitor

This compound is a small molecule designed as a mimic of the PIFtide, a peptide derived from the hydrophobic motif of the kinase PRK2.[5][6][7] It functions as a substrate-selective inhibitor by specifically targeting the PIF pocket, thereby preventing the docking of certain downstream substrates.[5][6]

Mechanism of Action: By occupying the PIF pocket, this compound allosterically inhibits PDK1 activity towards substrates that rely on this docking interaction, such as S6K1.[5][6] This is a significant departure from the mechanism of AKT activation, which primarily depends on the co-localization of PDK1 and AKT at the membrane via their PH domains, rather than a strong PIF pocket interaction.[11] This differential mechanism allows this compound to selectively inhibit a subset of PDK1-mediated signaling pathways while leaving others, like AKT activation, largely unaffected. This selectivity makes it an invaluable tool for probing the specific roles of different branches of the PDK1 signaling network.

Quantitative Data

The binding affinity and inhibitory potential of compounds are critical parameters in drug development. For this compound, the key reported value is its dissociation constant (Kd).

| Compound | Target | Parameter | Value | Reference |

| This compound | PDK1 | Kd | 9 µM | [5][6][7] |

Table 1: Binding Affinity of this compound.

Experimental Protocols

Characterizing the effect of an inhibitor like this compound requires a multi-faceted approach, combining biochemical and cell-based assays. Below are generalized protocols for key experiments.

Western Blotting for Pathway Modulation

This technique is used to measure changes in the phosphorylation status of key pathway proteins (e.g., AKT, S6K1) following inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., PC-3, MCF7) and grow to 70-80% confluency.[14] Starve cells in serum-free media for 12-24 hours. Treat with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Stimulate with a growth factor (e.g., IGF-1, EGF) for 15-30 minutes to activate the PI3K/AKT pathway.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins by SDS-polyacrylamide gel electrophoresis. Transfer proteins to a nitrocellulose or PVDF membrane.[14]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT Thr308, anti-p-S6K1 Thr389, total AKT, total S6K1, β-actin) overnight at 4°C.[14] Wash membrane with TBST.

-

Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to total protein levels and the loading control (β-actin).

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PDK1 against a specific substrate.

Protocol:

-

Reaction Setup: In a microplate, prepare a reaction mixture containing kinase buffer, purified active PDK1 enzyme, and the specific peptide substrate (e.g., a peptide corresponding to the activation loop of S6K1).

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. Incubate for 10-20 minutes to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for 30-60 minutes.

-

Detection: Stop the reaction. The amount of phosphorylated substrate can be quantified using various methods:

-

ELISA-based: Use a phosphospecific antibody that recognizes the phosphorylated substrate.[15]

-

FRET-based (e.g., LanthaScreen™): Employ a terbium-labeled phosphospecific antibody and a GFP-labeled substrate to measure phosphorylation via time-resolved fluorescence resonance energy transfer.[16][17]

-

Radiometric: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate by spotting the reaction on phosphocellulose paper and using a scintillation counter.[4]

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity (Kd) of an inhibitor to its target protein by quantifying the heat released or absorbed during the binding event.

Protocol:

-

Sample Preparation: Prepare purified PDK1 protein in a suitable buffer (e.g., HEPES, NaCl, DTT). Prepare this compound in the same buffer. Degas both solutions thoroughly.

-

Instrument Setup: Load the PDK1 solution into the sample cell of the ITC instrument. Load the this compound solution into the injection syringe.[18]

-

Titration: Perform a series of small, sequential injections of this compound into the PDK1 solution while stirring. The instrument will measure the heat change associated with each injection.

-

Data Analysis: Integrate the heat-change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[18]

Applications in Research and Drug Development

The development of potent and selective PDK1 inhibitors is of great interest for cancer therapy, as the PI3K/AKT pathway is frequently hyperactivated in tumors.[3][19] Allosteric, substrate-selective inhibitors like this compound offer several advantages over traditional ATP-competitive inhibitors:

-

Increased Selectivity: By targeting the less-conserved PIF pocket instead of the highly conserved ATP-binding site, allosteric modulators are more likely to be selective for PDK1 over other kinases, reducing off-target effects.[3][12]

-

Dissecting Pathway Complexity: this compound allows researchers to specifically inhibit certain downstream branches (e.g., S6K1) while leaving others (e.g., AKT) intact. This enables a more nuanced investigation of the specific contributions of each branch to cellular phenotypes.

-

Novel Therapeutic Strategies: For cancers where hyperactivation of a specific PDK1 substrate (but not necessarily AKT) is a key driver, a substrate-selective inhibitor could offer a more targeted and less toxic therapeutic approach.

Conclusion

This compound represents a sophisticated chemical probe for studying the complex PI3K/AKT/PDK1 signaling network. Its unique allosteric and substrate-selective mechanism of action allows for the targeted inhibition of specific downstream effectors, overcoming the broad-spectrum activity of conventional ATP-competitive kinase inhibitors. By binding to the PIF pocket, this compound prevents the docking and subsequent activation of substrates like S6K1, providing researchers and drug developers with a powerful tool to dissect pathway biology and explore novel avenues for therapeutic intervention in diseases driven by aberrant PI3K/AKT signaling.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the essential kinase PDK1 by phosphoinositide-driven trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ebiohippo.com [ebiohippo.com]

- 6. This compound|1643958-89-7|COA [dcchemicals.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. researchgate.net [researchgate.net]

- 9. Targeting PDK1 for Chemosensitization of Cancer Cells [mdpi.com]

- 10. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. What are PDK1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 14. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Probe Pdk1-IN-RS2: A Technical Guide to Investigating PDK1 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator in the AGC kinase family, playing a pivotal role in cellular signaling pathways that govern growth, proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer, making it a critical target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the function of such kinases in complex biological systems. This technical guide provides an in-depth overview of Pdk1-IN-RS2, a substrate-selective chemical probe designed to investigate the function of PDK1. We will delve into its mechanism of action, provide quantitative data on its activity, detail experimental protocols for its use, and visualize the key signaling pathways and experimental workflows.

This compound: A Substrate-Selective Inhibitor of PDK1

This compound is a small molecule designed to mimic the peptide docking motif known as the PDK1-interacting fragment (PIFtide).[1] Many downstream substrates of PDK1, such as S6K1, require docking to a hydrophobic pocket on the PDK1 kinase domain, termed the PIF pocket, for efficient phosphorylation and activation. This compound competitively binds to this PIF pocket, thereby acting as a substrate-selective inhibitor. It effectively blocks the activation of PIF pocket-dependent substrates like S6K1.

Interestingly, while inhibiting the phosphorylation of full-length protein substrates that require PIF pocket docking, this compound has been observed to stimulate the catalytic activity of PDK1 towards a short peptide substrate by up to six-fold. This highlights the nuanced modulatory effects of allosteric binders and underscores the importance of using appropriate substrates in biochemical assays.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound based on available literature. This information is crucial for designing and interpreting experiments using this chemical probe.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 9 µM | Not Specified |

| In Vitro Inhibition | | | | | Target Substrate | Concentration of this compound | % Inhibition | Assay Conditions | Reference | | S6K1 | 20 µM | 60% | In vitro kinase assay | |

| In Vitro Stimulation | | | | | Substrate | Fold Stimulation | Assay Conditions | Reference | | Peptide Substrate | 6-fold | In vitro kinase assay | |

PDK1 Signaling Pathway

PDK1 is a central node in multiple signaling cascades, most notably the PI3K/AKT pathway. Upon activation by growth factors or other stimuli, PI3K generates PIP3, which recruits both PDK1 and AKT to the plasma membrane. This co-localization facilitates the phosphorylation of AKT at Threonine 308 by PDK1, leading to partial activation of AKT. Full activation of AKT requires subsequent phosphorylation at Serine 473 by mTORC2. Activated AKT then phosphorylates a plethora of downstream targets involved in cell survival, growth, and metabolism. PDK1 also activates other AGC kinases, such as S6K, SGK, and RSK, often through a PIF-pocket-dependent mechanism.

Experimental Workflows and Protocols

Effective use of this compound as a chemical probe requires robust experimental design and execution. Below are diagrams illustrating typical workflows for in vitro and cell-based assays, followed by detailed protocols.

In Vitro Kinase Assay Workflow

Cellular Assay Workflow (Western Blot for p-S6K1)

Detailed Experimental Protocols

In Vitro PDK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the effect of this compound on the phosphorylation of a substrate like S6K1.

Materials:

-

Recombinant active PDK1 (human)

-

Recombinant inactive S6K1 (as substrate)

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase buffer.

-

Dilute recombinant PDK1 and S6K1 substrate to desired concentrations in 1X kinase buffer.

-

Prepare a serial dilution of this compound in 1X kinase buffer with 1% DMSO. Also, prepare a vehicle control (1% DMSO in kinase buffer).

-

Prepare a 2X ATP solution in 1X kinase buffer. The final ATP concentration should be at or near the Km for PDK1 if known.

-

-

Set up the Kinase Reaction (in a 384-well plate):

-

Add 2.5 µL of 2X PDK1/S6K1 mix to each well.

-

Add 2.5 µL of the this compound serial dilution or vehicle control to the respective wells.

-

-

Initiate the Reaction:

-

Add 5 µL of 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

-

Mix the plate gently.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Stop Reaction and Detect ADP:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

This protocol can be used to verify the direct binding of this compound to PDK1 in a cellular context.

Materials:

-

Cell line expressing endogenous PDK1

-

This compound

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blot reagents

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 1 hour at 37°C.

-

-

Heating Step:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Western Blot Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Perform SDS-PAGE and western blotting with an antibody specific for total PDK1.

-

-

Data Analysis:

-

Quantify the band intensities for PDK1 at each temperature for both the this compound-treated and vehicle-treated samples.

-

Plot the percentage of soluble PDK1 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Western Blot for Phospho-S6K1

This protocol details the detection of changes in the phosphorylation of a downstream target of PDK1 in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Growth factor (e.g., IGF-1 or serum)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and allow them to adhere and grow.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 for 30 minutes) to activate the PDK1 pathway.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-S6K1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total S6K1 and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-S6K1 and total S6K1.

-

Calculate the ratio of phospho-S6K1 to total S6K1 for each condition to determine the effect of this compound.

-

Cell Viability Assay (MTT or MTS)

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

-

MTT/MTS Addition and Incubation:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percent viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound serves as a valuable chemical probe for investigating the substrate-selective functions of PDK1. Its ability to specifically block the interaction of PIF-pocket-dependent substrates provides a powerful tool to dissect the complex signaling networks regulated by this master kinase. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively employ this compound to elucidate the precise roles of PDK1 in health and disease, and to explore its potential as a therapeutic target. As with any chemical probe, it is essential to use appropriate controls and to verify its effects in the specific biological system under investigation.

References

The Effect of PDK1 Inhibition on S6K1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role of 3-phosphoinositide-dependent protein kinase 1 (PDK1) in the activation of p70 ribosomal S6 kinase 1 (S6K1) and explores the consequences of its pharmacological inhibition. PDK1 is a master regulator within the AGC kinase family, directly phosphorylating and activating S6K1, a key effector in the PI3K/AKT/mTOR signaling pathway that governs cell growth, proliferation, and survival. Consequently, PDK1 has emerged as a significant target for therapeutic intervention, particularly in oncology. This document details the signaling cascade, summarizes quantitative data for representative PDK1 inhibitors, provides comprehensive experimental protocols for assessing inhibitor efficacy, and presents visual diagrams of the core signaling and experimental workflows.

The PDK1-S6K1 Signaling Axis

The activation of S6K1 is a multi-step process culminating in its full kinase activity. A critical event in this cascade is the phosphorylation of a threonine residue within the activation loop (T-loop) of S6K1 (Thr229). PDK1 is the upstream kinase responsible for this specific phosphorylation event.[1][2]

Upon stimulation by growth factors, the phosphatidylinositol 3-kinase (PI3K) pathway is activated, leading to the recruitment of both PDK1 and other kinases to the cell membrane. For full activation, S6K1 also requires phosphorylation at its hydrophobic motif (Thr389) by the mTORC1 complex.[1][3] This dual phosphorylation is essential for S6K1 to phosphorylate its downstream targets, such as the S6 ribosomal protein (S6RP), thereby promoting protein synthesis and cell growth.

Inhibiting PDK1 with a small molecule agent directly prevents the phosphorylation of S6K1 at its T-loop, thereby blocking its activation and suppressing the entire downstream signaling cascade.[3][4] This makes PDK1 inhibitors a valuable tool for research and a promising strategy for cancer therapy.[5][6] Interestingly, a negative feedback loop also exists where S6K1 can directly phosphorylate PDK1, which may impair the activation of other PDK1 substrates like AKT.[7]

Data Presentation: Efficacy of PDK1 Inhibitors

The efficacy of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes data for several well-characterized PDK1 inhibitors.

| Inhibitor | Target | Assay Type | IC50 / EC50 | Downstream Effect on S6K1 Signaling | Reference(s) |

| GSK2334470 | PDK1 | Enzymatic Assay | ~10 nM | Ablates IGF1-induced T-loop phosphorylation and activation of S6K1 in HEK293, U87, and MEF cells. | [2][3][8] |

| BX-795 | PDK1 | Enzymatic Assay | 6 nM | Blocks phosphorylation of S6K1 in PC-3 cells. | [4][9] |

| Cell Proliferation | Cellular Assay | 1.4 - 1.9 µM | - | [4] | |

| BX-912 | PDK1 | Enzymatic Assay | 12 nM | Leads to inactivation of downstream effectors in Mantle Cell Lymphoma lines. | [10][11] |

| OSU-03012 (AR-12) | PDK1 | Cellular Assay | ~5 µM (PC-3 cells) | Inhibits downstream AKT signaling; S6K1 is a direct PDK1 substrate. | [12][13][14] |

Experimental Protocols

In Vitro PDK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays designed to measure ADP production from a kinase reaction.

Materials:

-

Recombinant active PDK1 enzyme

-

PDK1 substrate (e.g., PDKtide peptide)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

-

ATP solution

-

PDK1 Inhibitor (e.g., GSK2334470) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: Prepare a master mix containing Kinase Assay Buffer, PDK1 substrate, and recombinant PDK1 enzyme.

-

Inhibitor Addition: Serially dilute the PDK1 inhibitor in DMSO and add to the appropriate wells. Include a "no inhibitor" (DMSO only) control and a "no enzyme" blank control.

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the "no enzyme" blank from all readings. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Assay: Western Blot for S6K1 Phosphorylation

This protocol details the methodology to assess the effect of a PDK1 inhibitor on S6K1 phosphorylation in a cellular context.

Materials:

-

Cancer cell line (e.g., PC-3, HEK293)

-

Complete cell culture medium

-

PDK1 Inhibitor (e.g., BX-795)

-

Growth factor (e.g., IGF-1) for stimulation

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-phospho-S6K1 (Thr229), anti-total S6K1, anti-Actin or Tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-24 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of the PDK1 inhibitor (and a DMSO vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K/PDK1 pathway.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1 T389) diluted in Blocking Buffer overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total S6K1 and a loading control like β-actin.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated S6K1 to total S6K1 for each condition.

Conclusion

The direct inhibition of PDK1 provides a robust mechanism for downregulating S6K1 activity. Small molecule inhibitors like GSK2334470 and BX-795 have been shown to effectively block PDK1 kinase activity and subsequently prevent the crucial T-loop phosphorylation of S6K1 in cellular contexts.[3][9] The methodologies outlined in this guide offer standardized approaches to quantify the enzymatic potency of novel PDK1 inhibitors and to verify their on-target effects within the complex cellular signaling network. This targeted approach continues to be a focal point for the development of new therapeutics aimed at controlling pathological cell growth and proliferation.

References

- 1. BX-795 inhibits neuroblastoma growth and enhances sensitivity towards chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. BX-795 | PDPK1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. PDK1 Inhibitor BX795 Improves Cisplatin and Radio-Efficacy in Oral Squamous Cell Carcinoma by Downregulating the PDK1/CD47/Akt-Mediated Glycolysis Signaling Pathway [mdpi.com]

- 6. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S6K1-mediated phosphorylation of PDK1 impairs AKT kinase activity and oncogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of GSK2334470, a... preview & related info | Mendeley [mendeley.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cellagentech.com [cellagentech.com]

- 11. Phosphoinositide-dependent protein kinase 1 is a potential novel therapeutic target in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Facebook [cancer.gov]

Pdk1-IN-RS2: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Pdk1-IN-RS2, a substrate-selective, allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This compound was identified through a site-directed chemical screen designed to target the PDK1-interacting fragment (PIF) pocket, a crucial docking site for many of PDK1's downstream kinase substrates. This document details the scientific rationale, experimental methodologies, and key data associated with this compound, offering a valuable resource for researchers in kinase signaling and drug discovery. The synthesis of this compound and its analogs, alongside detailed biochemical and cellular characterization, has elucidated a novel mechanism for the selective modulation of the PDK1 signaling pathway.

Introduction: The Rationale for Targeting PDK1

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in various human cancers.[1][2] PDK1 activates a multitude of downstream kinases, including AKT, S6K, and SGK, by phosphorylating their activation loops.[3] This central role in promoting cell survival, proliferation, and growth makes PDK1 an attractive target for cancer therapy.[2]

Traditional kinase drug discovery has predominantly focused on ATP-competitive inhibitors. However, achieving selectivity with this approach can be challenging due to the highly conserved nature of the ATP-binding pocket across the kinome. Targeting allosteric sites, such as the PIF pocket on PDK1, presents an alternative strategy to develop highly selective inhibitors.[4][5] The PIF pocket is a docking site for a hydrophobic motif present in many of PDK1's substrates, making it a key determinant of substrate recognition and activation.[4][5] this compound emerged from a focused effort to identify small molecules that could mimic the binding of the natural peptide ligand (PIFtide) to this allosteric site, thereby preventing the recruitment and activation of downstream kinases.[4][5]

Discovery of this compound: A Site-Directed Approach

This compound was discovered through a systematic, site-directed chemical screen designed to identify small molecules that bind to the PIF pocket of PDK1.[4][5] This approach prioritized molecules with the potential for high selectivity by targeting a less conserved protein-protein interaction site rather than the ubiquitous ATP-binding cleft.

Experimental Workflow for Discovery

The discovery of this compound followed a multi-step process, beginning with a screen to identify initial hits, followed by chemical optimization and detailed characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors, providing a clear comparison of their biochemical and cellular activities.

Biochemical Activity

| Compound | Binding Affinity (Kd) to PDK1 (μM) |

| This compound | 9[6][7][8][9] |

Note: Further IC50 data from biochemical assays for this compound were not explicitly available in the reviewed literature.

Cellular Activity

Specific EC50 values for this compound in cellular assays were not detailed in the primary discovery literature. However, the compound was shown to effectively inhibit the phosphorylation of downstream PDK1 substrates in a cellular context.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound, based on the procedures described by Rettenmaier et al., 2014.

Site-Directed Chemical Screen

The initial identification of the diaryl sulfonamide scaffold, from which this compound was derived, was achieved through a tethering screen. This method involves the use of a reversible disulfide bond to capture fragments that bind to a specific cysteine residue engineered into the target protein.

-

Protein Engineering: A solvent-accessible cysteine residue was introduced into the PIF pocket of a catalytically inactive mutant of the PDK1 kinase domain.

-

Library Screening: A library of disulfide-containing small molecule fragments was screened for their ability to form a disulfide bond with the engineered cysteine, indicating binding to the PIF pocket.

-

Hit Identification: Bound fragments were identified by mass spectrometry.

-

Hit Validation: The binding of validated hits was confirmed using biochemical and biophysical methods.

Biochemical Kinase Assay

The effect of this compound on PDK1 kinase activity was assessed using an in vitro kinase assay.

-

Reaction Mixture Preparation: A reaction mixture containing recombinant PDK1 enzyme, a peptide substrate (e.g., a fluorescently labeled peptide derived from a known PDK1 substrate), and the test compound (this compound) at various concentrations in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT) is prepared.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay).[10]

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Western Blot Analysis

To evaluate the effect of this compound on PDK1 signaling in a cellular context, western blotting was performed to measure the phosphorylation status of downstream targets.

-

Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with activated PI3K/AKT signaling) is cultured to sub-confluency. The cells are then treated with various concentrations of this compound for a specified duration.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of downstream PDK1 substrates (e.g., p-S6K1, total S6K1, p-AKT, total AKT).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative levels of phosphorylated and total proteins.

Signaling Pathways and Mechanism of Action

This compound functions as a substrate-selective inhibitor by binding to the allosteric PIF pocket of PDK1. This binding event prevents the recruitment of PDK1 substrates that rely on this docking site for their activation, such as S6K1.[6][7][8][9]

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. promega.com [promega.com]

- 4. A small-molecule mimic of a peptide docking motif inhibits the protein kinase PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. This compound | PDK | TargetMol [targetmol.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Pdk1-IN-RS2 (CAS: 1643958-89-7): A Substrate-Selective Allosteric Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pdk1-IN-RS2, a substrate-selective, allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This compound acts as a small-molecule mimic of the PIFtide peptide docking motif, selectively hindering the activation of downstream kinases that require docking to the PIF (PDK1-interacting fragment) pocket on PDK1, such as S6K1. This document details the mechanism of action, quantitative biochemical data, and detailed experimental protocols for the characterization of this compound. Signaling pathway diagrams and experimental workflows are provided to facilitate a deeper understanding of its biological context and experimental application.

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade controlling cell growth, proliferation, and survival.[1] Its central role in cellular signaling has made it an attractive target for therapeutic intervention, particularly in oncology. This compound (CAS: 1643958-89-7) is a diaryl sulfonamide compound identified through a site-directed chemical screen. It represents a class of allosteric inhibitors that do not target the highly conserved ATP-binding pocket, but rather a substrate-docking site known as the PIF pocket. This mode of action provides a basis for achieving substrate selectivity, a desirable characteristic for targeted therapies. This compound specifically inhibits the activation of downstream kinases like S6K1, which rely on the PIF pocket for docking and subsequent phosphorylation by PDK1.

Mechanism of Action

PDK1 activates a range of AGC kinases through phosphorylation. Some substrates, like AKT, primarily require membrane localization for PDK1-mediated activation, while others, including S6K1 and SGK1, necessitate a docking interaction with the PIF pocket on the PDK1 kinase domain. This interaction is mediated by a hydrophobic motif on the substrate.

This compound functions as a mimic of this hydrophobic docking motif (PIFtide). By binding to the PIF pocket, this compound competitively inhibits the binding of PIF-pocket-dependent substrates. This allosteric, substrate-selective inhibition prevents the phosphorylation and activation of kinases like S6K1, while having a lesser effect on substrates like AKT that do not strictly depend on this docking interaction for their activation. Interestingly, while inhibiting the activation of protein substrates like S6K1, this compound has been observed to stimulate the catalytic activity of PDK1 towards small peptide substrates in vitro.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Substrate | Notes |

| K_d | 9 µM | Fluorescence Polarization | Fluorescent PIFtide probe | Measures binding affinity to the PDK1 PIF pocket. |

| S6K1 Activation | Inhibition | In vitro kinase assay | S6K1 | This compound suppresses the activation of S6K1 by PDK1. |

| Peptide Substrate Phosphorylation | 6-fold stimulation | In vitro kinase assay | T308tide peptide | This compound enhances the phosphorylation of a small peptide substrate. |

Signaling Pathways and Experimental Workflows

PI3K/PDK1 Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical PI3K/PDK1 signaling pathway, highlighting the point of intervention for this compound.

Caption: PDK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Screening and Validation

The diagram below outlines the general workflow used for the discovery and initial validation of this compound.

Caption: Workflow for the discovery and validation of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay for K_d Determination

This assay measures the binding affinity of this compound to the PIF pocket of PDK1 by competing with a fluorescently labeled PIFtide probe.

-

Materials:

-

Recombinant human PDK1 protein.

-

Fluorescently labeled PIFtide probe (e.g., FITC-PIFtide).

-

This compound.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

-

384-well, low-volume, black, round-bottom plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of PDK1 protein and the fluorescent PIFtide probe in the assay buffer. The final concentrations should be optimized, but a starting point is a PDK1 concentration close to the K_d of the probe and a probe concentration of 1-5 nM.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

In a 384-well plate, add the PDK1/probe mixture.

-

Add the serially diluted this compound or DMSO control to the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

The data is then used to calculate the IC_50 value, which can be converted to a K_i (and approximated as K_d) using the Cheng-Prusoff equation, taking into account the concentration and K_d of the fluorescent probe.

-

In Vitro S6K1 Activation Kinase Assay

This two-step assay first involves the activation of S6K1 by PDK1 in the presence of the inhibitor, followed by a measurement of the resulting S6K1 activity.

-

Materials:

-

Recombinant human PDK1.

-

Recombinant human S6K1 (inactive).

-

This compound.

-

ATP.

-

PDK1 Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl_2, 1 mM DTT.

-

S6K1 substrate (e.g., Crosstide).

-

[γ-^32^P]ATP.

-

S6K1 Kinase Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

-

Phosphocellulose paper and stop solution (e.g., 0.75% phosphoric acid).

-

Scintillation counter.

-

-

Procedure:

-

Step 1: S6K1 Activation

-

In a microcentrifuge tube, combine PDK1, inactive S6K1, and this compound (or DMSO control) in the PDK1 Reaction Buffer.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the activation reaction by adding ATP to a final concentration of 100 µM.

-

Incubate for 30 minutes at 30°C.

-

-

Step 2: S6K1 Activity Measurement

-

Take an aliquot from the activation reaction and add it to the S6K1 Kinase Assay Buffer containing the S6K1 substrate (Crosstide) and [γ-^32^P]ATP.

-

Incubate for 20 minutes at 30°C.

-

Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Wash the paper extensively with the stop solution to remove unincorporated [γ-^32^P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Compare the activity of S6K1 in the presence of this compound to the DMSO control to determine the percentage of inhibition.

-

-

Cellular Assay: Western Blot for Phospho-S6K1

This protocol is for assessing the ability of this compound to inhibit the PDK1-S6K1 signaling axis in a cellular context.

-

Materials:

-

A suitable human cell line (e.g., HEK293T or a cancer cell line with an active PI3K pathway).

-

Cell culture medium and supplements.

-

This compound.

-

Serum or growth factors (e.g., IGF-1) for pathway stimulation.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO control for 1-2 hours.

-

Stimulate the cells with serum or a growth factor (e.g., 20% FBS or 100 ng/mL IGF-1) for 30 minutes to activate the PI3K/PDK1 pathway.

-

Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.

-